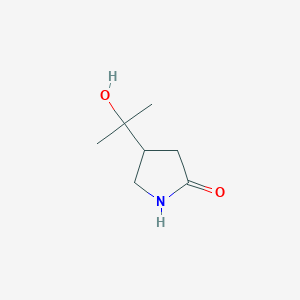![molecular formula C7H3BrClN3 B8226300 8-Bromo-5-chloropyrido[4,3-d]pyrimidine](/img/structure/B8226300.png)
8-Bromo-5-chloropyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridopyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloropyrido[4,3-d]pyrimidine typically involves the selective bromination and chlorination of pyridopyrimidine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine in the presence of a palladium catalyst . The reaction conditions, such as the choice of solvent, base, and temperature, play a crucial role in achieving high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including bromination and chlorination reactions. The use of efficient and scalable methods, such as microwave irradiation and reflux conditions, can enhance the overall yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-5-chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aryl boronic acids and heteroaryl boronic acids, with palladium catalysts being used to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as thionyl chloride and N,N-dimethylformamide are used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of bromine with aryl groups can lead to the formation of 8-aryl-substituted pyridopyrimidine derivatives .
Aplicaciones Científicas De Investigación
8-Bromo-5-chloropyrido[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential PI3K inhibitors, which are important in cancer research.
Biological Studies: Pyridopyrimidine derivatives, including this compound, have been studied for their potential biological activities, such as tyrosine kinase inhibition and PDE-4 inhibition.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a potential PI3K inhibitor, the compound may bind to the PI3K enzyme, inhibiting its activity and thereby affecting cellular signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
8-Bromo-5-chloropyrido[4,3-d]pyrimidine can be compared with other similar compounds, such as:
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one: This compound has a similar pyridopyrimidine core but with different substituents, leading to distinct biological activities.
8-Bromo-4-chloropyrido[4,3-d]pyrimidine: Another closely related compound with slight variations in the position of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
8-bromo-5-chloropyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPDGSQZFZZYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CN=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
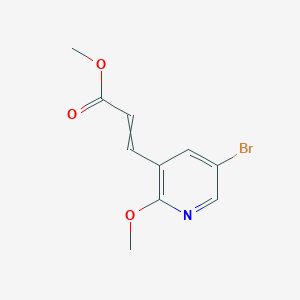
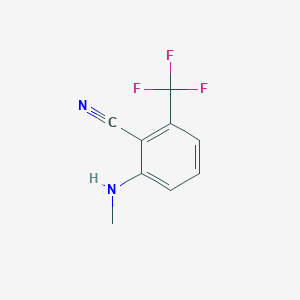
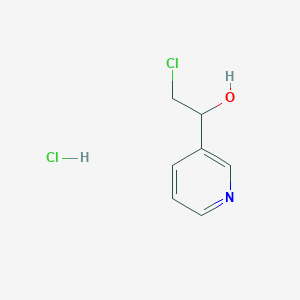
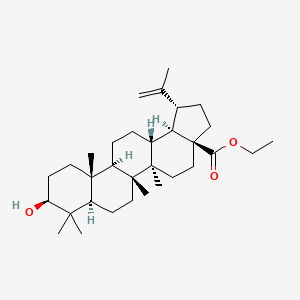
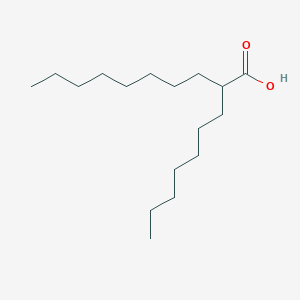
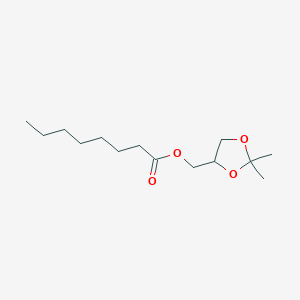
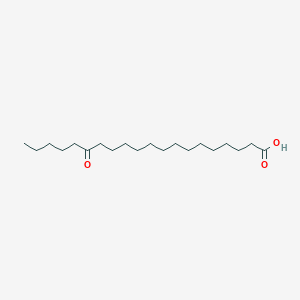
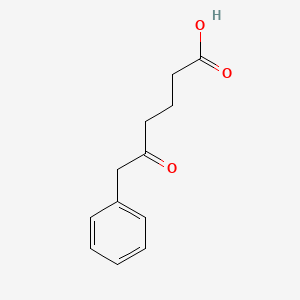
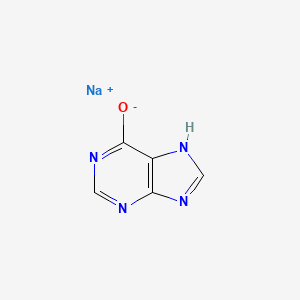
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B8226272.png)
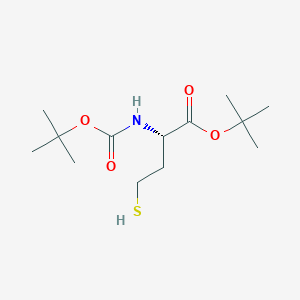
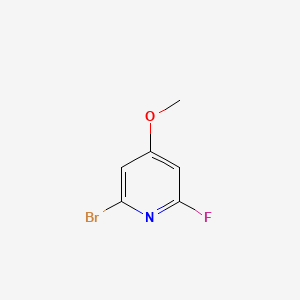
![sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B8226325.png)
